N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide
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Overview
Description
SRT 2183 is a selective activator of Sirtuin-1 (SIRT1), a protein that plays a crucial role in cellular regulation, including aging, apoptosis, and stress resistance. SRT 2183 has been shown to induce growth arrest and apoptosis in various cell lines, making it a compound of interest in cancer research and other fields .
Preparation Methods
The synthetic routes and reaction conditions for SRT 2183 are not extensively detailed in publicly available sources. it is known that SRT 2183 is synthesized as a small-molecule activator of SIRT1.
Chemical Reactions Analysis
SRT 2183 undergoes several types of chemical reactions, primarily involving its role as a SIRT1 activator:
Oxidation and Reduction: SRT 2183 can participate in redox reactions, although specific details are limited.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: Typical reagents include dimethyl sulfoxide (DMSO) for dissolution and various buffers for maintaining pH levels during reactions.
Major Products: The primary products formed from these reactions are typically related to the activation of SIRT1 and subsequent cellular responses
Scientific Research Applications
SRT 2183 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the activation of SIRT1 and its effects on various biochemical pathways.
Biology: Investigated for its role in cellular processes such as apoptosis, DNA repair, and stress responses.
Medicine: Explored for potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the development of anti-aging products and other health-related applications
Mechanism of Action
SRT 2183 exerts its effects by selectively activating SIRT1 through an allosteric mechanism. This activation leads to the deacetylation of target proteins such as STAT3 and NF-κB, resulting in growth arrest and apoptosis in certain cell lines. The compound also reduces the levels of c-Myc protein, further contributing to its anti-cancer properties .
Comparison with Similar Compounds
SRT 2183 is often compared with other SIRT1 activators such as SRT 1720 and resveratrol:
SRT 1720: Similar in function but differs in potency and specific applications.
Resveratrol: A naturally occurring compound with broader biological effects but less specificity for SIRT1 activation.
Uniqueness: SRT 2183 is unique in its high selectivity and potency for SIRT1 activation, making it a valuable tool in research and potential therapeutic applications
Similar Compounds
- SRT 1720
- Resveratrol
- SRT 1460
These compounds share similar mechanisms of action but vary in their specific effects and applications .
Properties
IUPAC Name |
N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFSINOSQBMSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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